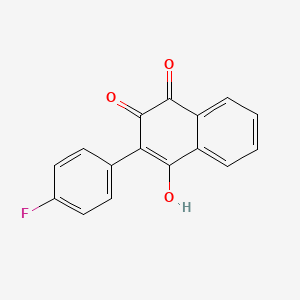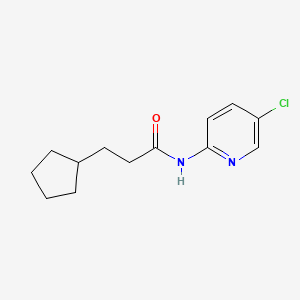
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide, also known as CPP, is a chemical compound that has been extensively researched for its potential use in scientific studies. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. In
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the central nervous system. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neurons, which is a major contributor to excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that underlies learning and memory. It also reduces the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide is its high selectivity for the NMDA receptor, which allows for precise manipulation of the receptor activity. Additionally, this compound has a long half-life and can be easily administered to animals or cells. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
The potential applications of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide in scientific research are vast, and there are several future directions that could be explored. One direction is the use of this compound in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where NMDA receptor-mediated excitotoxicity is thought to play a role. Another direction is the investigation of the role of the NMDA receptor in pain processing, where this compound could be used to selectively block the receptor activity. Additionally, the development of more selective and potent NMDA receptor antagonists could lead to the discovery of new therapeutic targets for various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a potent and selective blocker of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes. The future directions of this compound research are vast, and its potential applications in the study of neurological and psychiatric disorders are promising.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with cyclopentylmagnesium bromide, followed by the addition of isobutyl chloroformate. The resulting product is then treated with ammonia to yield this compound in high purity and yield.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-3-cyclopentylpropanamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in blocking the NMDA receptor-mediated excitotoxicity, which is a major contributor to neuronal damage in stroke, traumatic brain injury, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-7-12(15-9-11)16-13(17)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRUJMPILIQLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


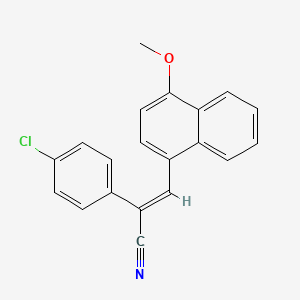
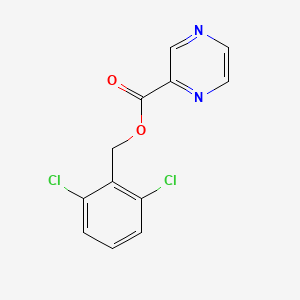
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)
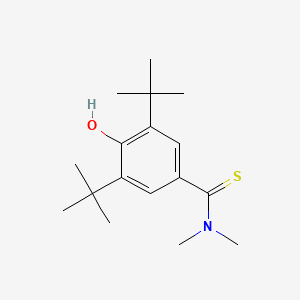

![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)
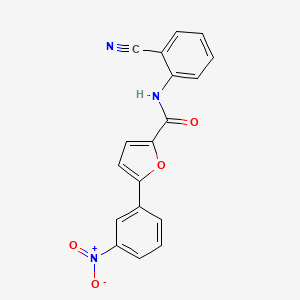

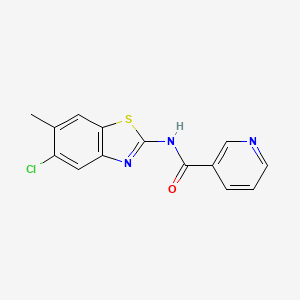
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)
